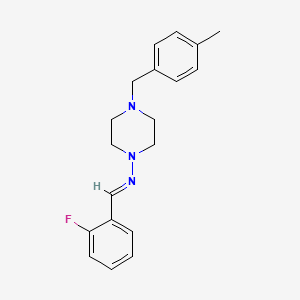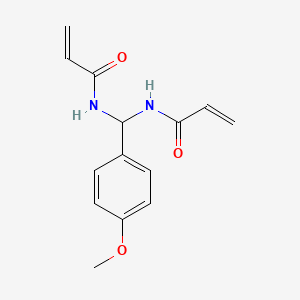![molecular formula C15H13Br2NO B15080593 Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- CAS No. 329936-50-7](/img/structure/B15080593.png)
Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- is a brominated phenolic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- typically involves the bromination of phenol followed by the introduction of the imino group. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve the desired bromination. The subsequent step involves the reaction of the brominated phenol with 2,4-dimethylphenylamine under specific conditions to form the imino compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imino group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-dibromo-: A simpler brominated phenol with similar reactivity but lacking the imino group.
Phenol, 2,6-dibromo-4-methyl-: Another brominated phenol with a methyl group, offering different reactivity and applications.
2,4-Dibromo-6-methylphenol: Similar in structure but with a methyl group instead of the imino group.
Uniqueness
Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]- is unique due to the presence of both bromine atoms and the imino group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields.
Properties
CAS No. |
329936-50-7 |
|---|---|
Molecular Formula |
C15H13Br2NO |
Molecular Weight |
383.08 g/mol |
IUPAC Name |
2,4-dibromo-6-[(2,4-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13Br2NO/c1-9-3-4-14(10(2)5-9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3 |
InChI Key |
OPSKZOBVXVQYAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B15080518.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080525.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080541.png)
![Allyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15080546.png)
![3-nitro-1-phenyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}quinolin-2(1H)-one](/img/structure/B15080548.png)
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B15080561.png)

![1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)


